molecular formula C3H4O3 B042746 Pyruvic acid CAS No. 127-17-3

Pyruvic acid

Cat. No.: B042746
CAS No.: 127-17-3
M. Wt: 88.06 g/mol
InChI Key: LCTONWCANYUPML-UHFFFAOYSA-N
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Description

Pyruvic acid (CH₃COCOOH) is a pivotal α-keto acid in biochemistry, serving as the end product of glycolysis and a precursor to acetyl-CoA for the Krebs cycle . It exists as a colorless liquid at room temperature but can be stabilized via cocrystallization for industrial applications . Its roles span metabolism, dermatology (as a chemical peel), and atmospheric chemistry, where it forms via oxidation of volatile organic compounds like isoprene . This compound also serves as a biomarker in medical diagnostics, such as mitochondrial disorders and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound primarily involves chemical synthesis and biotechnological routes. The chemical synthesis method includes the dehydration and decarboxylation of tartaric acid using potassium pyrophosphate . Biotechnological production involves microbial fermentation using strains like Candida glabrata, which can produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyruvic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, bleach.

    Reduction: NADH in biological systems.

    Substitution: Hydrazine, hydroxylamine.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Pyruvic acid is significant in the pharmaceutical industry due to its role in energy metabolism and potential therapeutic properties:

  • Cancer Treatment : this compound derivatives, such as pyruvate salts, have shown promise in cancer therapy by inhibiting the altered energy metabolism of cancer cells. This is particularly relevant in the context of the Warburg effect, where cancer cells rely on glycolysis for energy even in the presence of oxygen. Research indicates that targeting pyruvate metabolism can suppress tumor growth and enhance chemotherapy efficacy by inhibiting lactate dehydrogenase (LDH), which converts pyruvate to lactate .
  • Metabolic Disorders : this compound exhibits antioxidant properties and has been explored as a nutraceutical for managing conditions like Type II diabetes. Its role in glucose homeostasis makes it a candidate for further research into metabolic health interventions .

Biotechnology and Industrial Uses

The applications of this compound extend to biotechnology and industrial processes:

  • Biofuel Production : this compound serves as a precursor for biofuels. Microorganisms can convert sugars into this compound, which is then fermented into ethanol. This process contributes to sustainable energy solutions by reducing reliance on fossil fuels .
  • Chemical Synthesis : It is utilized as a building block for synthesizing various chemicals, including L-tyrosine, L-tryptophan, and other important compounds used in pharmaceuticals and food additives .

Table 1: Key Industrial Applications of this compound

ApplicationDescriptionIndustry Impact
Biofuel ProductionFermentation of sugars to produce ethanol via this compoundRenewable energy sector
Chemical SynthesisPrecursor for L-tyrosine, L-tryptophan, and other chemicalsPharmaceuticals and food industries
NutraceuticalsAntioxidant properties aiding in metabolic healthHealth and wellness

Food Industry Applications

In the food industry, this compound is utilized for its flavoring properties and as an acidity regulator:

  • Fermented Products : this compound is naturally produced during fermentation processes and contributes to the flavor profile of various fermented foods and beverages. Its presence can enhance the sensory attributes of products like yogurt and vinegar .

Health Implications

Research has indicated that dysregulation of pyruvate metabolism is linked to several health conditions:

  • Neurodegenerative Diseases : Altered pyruvate metabolism may contribute to diseases such as Alzheimer's and Parkinson's by affecting energy production in neurons .
  • Cardiovascular Health : Studies suggest that maintaining normal levels of pyruvate can support cardiovascular health by improving metabolic efficiency .

Table 2: Health Implications Related to this compound

ConditionImpact of Pyruvate MetabolismResearch Findings
CancerIncreased glycolysis supports tumor growthTargeting LDH enhances chemotherapy
Neurodegenerative DiseasesImpaired energy metabolism affects neuronal functionLinks to Alzheimer's and Parkinson's
Cardiovascular DiseasesNormal levels support heart healthImproves metabolic efficiency

Case Studies

Several studies have explored the applications of this compound:

  • A study demonstrated that inhibiting LDH activity in cancer cell lines led to reduced lactate production and enhanced sensitivity to doxorubicin, a common chemotherapy drug. This highlights the potential of targeting pyruvate metabolism in cancer therapies .
  • Research on microbial fermentation processes has shown that genetically engineered strains of E. coli can produce high yields of pyruvate efficiently, showcasing its industrial relevance for sustainable chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

α-Ketobutyric Acid

Structural Similarity : Both pyruvic acid and α-ketobutyric acid (CH₃CH₂COCOOH) are α-keto acids with a ketone group adjacent to the carboxyl group.
Metabolic Differences :

  • Oxidation Pathways : While both undergo oxidative decarboxylation in the brain, this compound is fully oxidized to CO₂ and water, whereas α-ketobutyric acid yields CO₂ and propionic acid, requiring less oxygen .
  • Enzymatic Specificity : Pyruvate dehydrogenase complex (PDC) acts on this compound, but α-ketobutyric acid relies on a distinct enzyme system, highlighting substrate specificity in mitochondrial oxidation .
Parameter This compound α-Ketobutyric Acid
Oxidation Product CO₂ + H₂O CO₂ + Propionic Acid
O₂ Consumption (μmol/hr) Higher Lower
Metabolic Role Central to glycolysis Amino acid catabolism

α-Ketoglutaric Acid (α-KG)

Functional Contrast :

  • Reactivity : α-KG exhibits 7.6-fold higher reactivity with fluorescent probes compared to this compound (5-fold), attributed to its longer carbon chain and additional carboxyl group enhancing electron withdrawal .
  • Role in the Citric Acid Cycle : α-KG is a key intermediate in the cycle, while this compound feeds into it via acetyl-CoA.
  • Toxicity in Trypanocidal Activity: Both acids undergo oxidative decarboxylation when exposed to hydroperoxides, but α-KG’s larger structure may influence interaction kinetics with glutathione .

Formic Acid

Atmospheric Behavior :

  • Phase Distribution : this compound is predominantly vapor-phase (80–90%), whereas formic acid partitions more into aerosols (1–2% particulate) .
  • Source Correlation : Both acids correlate with isoprene oxidation, but formic acid’s higher atmospheric abundance (formic-to-pyruvic ratio: 10–30 in gas phase) suggests additional sources like biomass burning .

Phenylthis compound

Metabolic Fate: Derived from phenylalanine, phenylthis compound is reduced to phenylacetic acid or transaminated to phenylalanine, unlike this compound, which integrates into central carbon metabolism . Elevated phenylthis compound in urine is a diagnostic marker for phenylketonuria (PKU), contrasting with this compound’s role in mitochondrial dysfunction .

Lactic Acid

Anaerobic Metabolism : this compound is reduced to lactic acid via lactate dehydrogenase during hypoxia. While both acids accumulate in muscle fatigue, this compound’s oxidation capacity (via conversion to acetyl-CoA) makes it a more versatile energy substrate .

Key Research Findings

Agricultural and Food Science

  • Onion Pungency : this compound content correlates with onion pungency (r = 0.515), with red onions (8.5 µmol/g) having higher levels than white varieties (6.5 µmol/g) .
  • Fermentation Dynamics: In kohlrabi fermentation, this compound content declines post-48 hours due to microbial conversion to branched-chain amino acids (e.g., valine) .

Atmospheric and Astrochemical Significance

  • Meteoritic Presence : this compound and citric acid cycle intermediates (e.g., oxaloacetic acid) are detected in carbonaceous meteorites, suggesting prebiotic synthesis pathways .
  • Isoprene Oxidation : this compound forms via atmospheric oxidation of isoprene, with concentrations in the Amazon Basin matching those in industrialized regions, underscoring natural sources .

Biological Activity

Pyruvic acid, the end product of glycolysis, plays a crucial role in various metabolic pathways and exhibits significant biological activities. This article discusses its biological functions, therapeutic applications, and implications in health, supported by research findings and case studies.

Overview of this compound

This compound (C₃H₄O₃) is a key intermediate in several metabolic processes. It is involved in energy production through the tricarboxylic acid (TCA) cycle and serves as a substrate for various enzymatic reactions. This compound can be converted into acetyl-CoA, lactate, or ethanol, depending on the metabolic needs of the organism and the availability of oxygen.

Metabolic Pathways Involving this compound

  • Glycolysis : this compound is produced from glucose during glycolysis, where glucose is broken down to generate ATP.
  • TCA Cycle : In aerobic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle for further energy production.
  • Lactic Acid Fermentation : Under anaerobic conditions, pyruvate can be reduced to lactate, allowing for ATP production without oxygen.

1. Role in Energy Metabolism

This compound is essential for cellular respiration and energy metabolism. It facilitates ATP production through both aerobic and anaerobic pathways:

  • Aerobic Metabolism : Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, entering the TCA cycle.
  • Anaerobic Metabolism : In the absence of oxygen, pyruvate is converted to lactate by lactate dehydrogenase, allowing glycolysis to continue and produce ATP.

2. Therapeutic Applications

This compound has been studied for its therapeutic potential in various health conditions:

  • Acne Treatment : A study involving 40 patients demonstrated that chemical peels with 40-50% this compound resulted in significant improvements in acne severity. Complete remission was observed in 40% of patients after treatment . The keratolytic and antimicrobial properties of this compound contribute to its effectiveness in reducing sebum production and improving skin hydration .
  • Cardiac Health : Research indicates that pyruvate infusion can enhance cardiac contractility in ischemic conditions. This effect is attributed to increased ATP generation and improved mitochondrial function .
  • Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from stress-induced damage. It appears to mitigate mitochondrial injury during oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Acne Treatment Efficacy

In a clinical trial evaluating the efficacy of this compound peels for acne treatment:

  • Participants : 40 individuals aged 18-30 with mild to moderate acne.
  • Methodology : Patients received chemical peels every two weeks for 3-4 months.
  • Results :
    • Complete remission: 16 patients (40%)
    • Partial remission: 20 patients (50%)
    • No improvement: 4 patients (10%)
  • : this compound peels are effective and well-tolerated for acne treatment .

Case Study 2: Cardiac Function Improvement

A study on the effects of pyruvate on cardiac function demonstrated:

  • Methodology : Intracoronary infusion of pyruvate in patients with ischemic heart disease.
  • Findings : Enhanced contractile function and increased ATP levels were observed.
  • : Pyruvate may serve as a therapeutic agent for improving heart function post-ischemia .

Data Table: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
Energy ProductionConverts to acetyl-CoA or lactate
Acne TreatmentReduces sebum production; antimicrobial
Cardiac FunctionEnhances contractility; increases ATP generation
NeuroprotectionMitigates mitochondrial injury during oxidative stress

Q & A

Basic Research Questions

Q. How is pyruvic acid quantified in biological samples, and what methodological considerations ensure accuracy?

  • Answer : this compound is commonly quantified using the dinitrophenyl hydrazine (DNPH) reagent method, where sodium pyruvate standards are used for calibration . For plant tissues, blending samples with water (1:1 ratio) ensures consistent juice extraction, as mechanical pressing alone may yield variable results . Method validation should include statistical tests (e.g., ANOVA, Tukey’s test) to assess measurement variability .

Q. What experimental protocols are critical for maintaining reproducibility in this compound studies?

  • Answer : Reproducibility requires detailed documentation of reagent sources (e.g., trioctylamine in 1-octanol for extraction kinetics ), instrument calibration (e.g., Hand Refractrometer for Total Soluble Solids ), and adherence to standardized protocols (e.g., blending methods for onion samples ). Journals like the Beilstein Journal of Organic Chemistry mandate explicit experimental descriptions, including compound purity verification and statistical thresholds .

Q. How do researchers address variability in this compound levels across experimental replicates?

  • Answer : Variability is mitigated through technical replicates (≥3), standardized extraction protocols , and rigorous statistical analysis (e.g., reporting standard deviations and using GLM procedures in SAS ). Contradictory data should be analyzed for confounding factors, such as extraction time or solvent ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound kinetics data during reactive extraction studies?

  • Answer : Contradictions often arise from differences in organic phase composition (e.g., trioctylamine concentration) or aqueous phase pH. Advanced studies should isolate variables using factorial design experiments and compare results with literature benchmarks . Kinetic models (e.g., pseudo-first-order assumptions) must be validated with equilibrium data .

Q. How can PICOT/FINER frameworks refine research questions on this compound’s role in metabolic pathways?

  • Answer : The PICOT framework (Population: specific cell types; Intervention: pyruvate dehydrogenase modulation; Comparison: untreated controls; Outcome: ATP production rates; Time: 24-hour incubation) clarifies experimental scope . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as pyruvate’s antioxidant effects in oxidative stress models .

Q. What advanced statistical methods are appropriate for multi-variable this compound datasets?

  • Answer : Multivariate analysis (e.g., PCA or MANOVA) is recommended for datasets with interdependent variables (e.g., TSS, ascorbic acid, and pyruvate levels in plant tissues ). Non-parametric tests (e.g., Kruskal-Wallis) apply to non-normal distributions, common in small sample sizes .

Q. Methodological Tables

Challenge Solution Key References
Variability in extractionStandardize blending protocols (1:1 water ratio) and use DNPH calibration
Kinetic modeling discrepanciesValidate models with equilibrium data and control pH/organic phase factors
Statistical noise in small nApply non-parametric tests and increase technical replicates

Q. Literature Synthesis Guidelines

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Allium Research ) over commercial databases.
  • Citation Practices : Use tools like Zotero to manage references, ensuring alignment with PICOT components .
  • Contradiction Analysis : Compare methodologies (e.g., extraction solvents in vs. ) to identify protocol-driven discrepancies.

Properties

IUPAC Name

2-oxopropanoic acid
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InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
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InChI Key

LCTONWCANYUPML-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(=O)O
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Molecular Formula

C3H4O3
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DSSTOX Substance ID

DTXSID2021650
Record name Pyruvic acid
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Molecular Weight

88.06 g/mol
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Physical Description

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour
Record name Pyruvic acid
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Solubility

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.260-1.281
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Vapor Pressure

1.29 [mmHg]
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Mechanism of Action

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione.
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CAS No.

127-17-3
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Melting Point

13.8 °C
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Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
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Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
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Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyruvic acid
Reactant of Route 2
Pyruvic acid
Reactant of Route 3
Pyruvic acid
Reactant of Route 4
Pyruvic acid
Reactant of Route 5
Pyruvic acid
Reactant of Route 6
Pyruvic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.